molecular formula C11H11ClN4O2 B12614253 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-12-1

7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B12614253
CAS No.: 918898-12-1
M. Wt: 266.68 g/mol
InChI Key: AGPRCXURDUOBAI-UHFFFAOYSA-N
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Description

7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This compound features a pyrido[4,3-d]pyrimidine core, which is a privileged scaffold in drug discovery, particularly for targeting kinases involved in various diseases, including cancer .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Properties

CAS No.

918898-12-1

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

7-chloro-5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN4O2/c12-8-5-7-9(11(17)14-6-13-7)10(15-8)16-1-3-18-4-2-16/h5-6H,1-4H2,(H,13,14,17)

InChI Key

AGPRCXURDUOBAI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC(=N2)Cl)N=CNC3=O

Origin of Product

United States

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